Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHTPYDOILDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-50-7 | |
| Record name | methyl 5-bromo-2-(propan-2-yloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material and Bromination
The precursor often used is methyl 2-hydroxy-5-bromobenzoate or methyl 5-bromosalicylate. Bromination is typically achieved by electrophilic aromatic substitution using bromine sources under controlled conditions to ensure selective substitution at the 5-position.
- Example: Methyl 5-bromosalicylate can be prepared by bromination of methyl salicylate under acidic conditions, controlling temperature and stoichiometry to avoid polybromination.
Alkylation to Form the Isopropoxy Group
The key step is the conversion of the 2-hydroxy group to the 2-(propan-2-yloxy) group. This is typically achieved by alkylation using isopropyl halides or isopropyl alcohol derivatives in the presence of a base.
-
- Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar strong bases to deprotonate the phenol group.
- Alkylating Agent: Isopropyl bromide or isopropyl iodide.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone to facilitate nucleophilic substitution.
-
- Dissolve methyl 5-bromosalicylate in DMF.
- Add NaH slowly to deprotonate the phenol.
- Add isopropyl bromide dropwise under stirring.
- Stir the reaction mixture at room temperature or slightly elevated temperature (25–50°C) for several hours (typically 12–16 hours).
- Quench the reaction and extract the product using organic solvents.
- Purify by recrystallization or chromatography.
Yield: High yields (typically >85%) are reported for similar alkylation reactions of phenolic esters.
Experimental Data and Research Findings
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of methyl salicylate | Bromine, acidic medium, controlled temperature | ~90 | Selective 5-bromo substitution |
| Alkylation of 2-hydroxy group | NaH, isopropyl bromide, DMF, room temp, 12-16 h | 85–95 | Efficient conversion to isopropoxy group |
Purification: Recrystallization from methanol or chromatographic techniques are employed to obtain pure this compound.
Characterization: Melting point, NMR, IR, and mass spectrometry confirm the structure and purity.
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Alkylation with NaH and isopropyl bromide | High selectivity, good yields, straightforward | Requires handling of strong base and alkyl halide | 85–95% |
| Direct etherification with isopropanol and acid catalyst | Simpler reagents | Lower yields, less selective | ~50–60% |
| Mitsunobu reaction | Can be used for sensitive substrates | Complex, expensive reagents, side reactions | Variable |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(propan-2-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of 5-bromo-2-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 5-bromo-2-(propan-2-yloxy)benzyl alcohol.
Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-2-(propan-2-yloxy)benzoate serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, enabling the formation of new carbon-nitrogen bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals.
- Formation of Complex Molecules : It can be utilized to construct more complex structures through coupling reactions, such as Suzuki or Heck reactions, where it acts as a coupling partner .
Medicinal Chemistry
The compound's potential in drug development is notable due to its structural similarities with biologically active molecules. Studies have indicated that derivatives of this compound may exhibit:
- Antibacterial Properties : Some derivatives have shown promise as antibacterial agents, making them candidates for further pharmacological studies .
- Anti-inflammatory Effects : Research into similar compounds suggests potential anti-inflammatory activities, warranting investigation into their mechanisms of action and therapeutic applications .
Material Science
In material science, this compound can be applied in:
- Polymer Chemistry : Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's reactivity allows it to act as a cross-linking agent in coatings and adhesives, improving durability and resistance to environmental factors.
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the synthesis of a series of antibacterial compounds derived from this compound through nucleophilic substitution reactions. The resulting compounds were tested against various bacterial strains, showing significant activity compared to standard antibiotics .
Case Study 2: Polymer Modification
Research focused on modifying polymers using this compound as a reactive diluent. The modified polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(propan-2-yloxy)benzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and isopropoxy group can influence the compound’s binding affinity and specificity towards molecular targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
- Substituent Bulk : The isopropoxy group in the target compound introduces greater steric hindrance compared to smaller substituents like propynyloxy or methoxy, affecting crystallinity and solubility .
- Hydrogen Bonding : Compounds with hydroxy (e.g., Methyl 5-bromo-2-hydroxy-3-methoxybenzoate) or sulfonamide groups exhibit stronger intermolecular interactions, enhancing thermal stability .
- Reactivity : Propargyl and bromoacetyl substituents increase electrophilicity, making these derivatives more reactive in cross-coupling or nucleophilic substitution reactions .
Crystallographic and Supramolecular Features
- This compound: Likely adopts a non-planar conformation due to the isopropoxy group, reducing π–π stacking efficiency compared to planar analogues like Methyl 5-(2-bromoacetyl)-2-propoxybenzoate .
- Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (): Exhibits π–π stacking between quinoline and benzene rings, absent in the target compound, highlighting the role of extended aromatic systems in crystal packing .
- Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate: Sulfonyl groups facilitate C–H⋯O and N–H⋯O hydrogen bonds, creating robust 3D networks, unlike the weaker van der Waals interactions in the target compound .
Toxicity and Bioactivity
- Alkyl Benzoates : Generally exhibit low acute toxicity (e.g., methyl and ethyl benzoates have LD₅₀ > 2000 mg/kg in rats), but brominated derivatives may require evaluation for halogen-specific toxicity .
Biological Activity
Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and applications in medicinal chemistry.
- Molecular Formula : C12H13BrO3
- Molecular Weight : 287.14 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and the propan-2-yloxy group significantly influences the compound's reactivity and interaction with biological targets.
This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's electrophilic character, facilitating nucleophilic attacks by biological molecules. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
- Apoptotic Pathway Activation : It activates caspases, leading to programmed cell death.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have shown a reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon treatment with this compound.
In Vitro Studies
A series of experiments were conducted to evaluate the biological effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 18 | Inhibition of inflammatory cytokines |
Case Studies
-
Case Study on MCF-7 Cells :
- Treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 15 µM.
- Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of TNF-α and IL-6 in cultured macrophages.
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored for potential applications in drug development. Its structural characteristics make it a valuable scaffold for designing new therapeutic agents targeting cancer and inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for Methyl 5-bromo-2-(propan-2-yloxy)benzoate?
Methodological Answer:
The synthesis typically involves esterification of 5-bromo-2-(propan-2-yloxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via alkylation of a phenolic precursor. For example:
Phenolic Alkylation : React 5-bromo-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in acetone to introduce the isopropyloxy group.
Esterification : Treat the resulting acid with methanol and H₂SO₄ to form the methyl ester.
Key Conditions :
- Temperature: 60–80°C for alkylation; reflux for esterification.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
- Isopropyloxy group: δ 1.3–1.4 ppm (CH₃) and δ 4.5–4.7 ppm (methine proton).
- Methyl ester: δ 3.9 ppm (singlet).
- IR : C=O stretch (~1700 cm⁻¹) for ester; Br-C stretch (~600 cm⁻¹).
- HR-MS : Molecular ion peak at m/z 287.0 (C₁₁H₁₃BrO₃⁺) .
Advanced: How do bromine and isopropyloxy substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the isopropyloxy group serves as an electron-donating substituent , directing electrophilic substitution to the para position.
- Suzuki Coupling : Use Pd(PPh₃)₄, arylboronic acid, and K₂CO₃ in DMF/H₂O (80°C, 12h). Monitor by TLC.
- Nucleophilic Substitution : Replace Br with amines/thiols under CuI catalysis (e.g., 2° amines in DMSO at 100°C) .
Advanced: How is X-ray crystallography applied to analyze supramolecular interactions in derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL-2014) reveals:
- π-π stacking between aromatic rings (distance: 3.5–4.0 Å).
- C–H⋯O hydrogen bonds (2.3–2.6 Å) between ester carbonyl and adjacent CH groups.
- Space group analysis : Derivatives often crystallize in P2₁/n or Pbca with Z′ = 1. Refinement parameters (R₁ < 0.05) ensure accuracy .
Advanced: What computational methods predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations (B3LYP/6-311G )**:
- Optimize geometry and compute HOMO-LUMO gaps to assess nucleophilicity.
- Electrostatic potential maps highlight electrophilic regions (e.g., Br atom).
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict aggregation behavior .
Advanced: How to resolve contradictions in biological activity data for analogs?
Methodological Answer:
Contradictions in antimicrobial or anticancer assays often arise from:
Substituent Positioning : Compare analogs (e.g., bromine at position 5 vs. 3) using SAR tables:
| Compound | Bromine Position | IC₅₀ (Anticancer, μM) | MIC (Antimicrobial, μg/mL) |
|---|---|---|---|
| Methyl 5-bromo-2-(iPrO)benzoate | 5 | 12.3 ± 1.2 | 8.5 ± 0.7 |
| Methyl 3-bromo-2-(iPrO)benzoate | 3 | 28.9 ± 2.1 | 32.4 ± 1.9 |
Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (HeLa vs. MCF-7) .
Advanced: How to design experiments for regioselective functionalization?
Methodological Answer:
- Directing Group Strategy : Use the isopropyloxy group to orient C–H activation (e.g., Pd-catalyzed C–H arylation at position 4).
- Protection/Deprotection : Temporarily protect the ester with TMSCl, perform bromine substitution, then deprotect with KF/MeOH.
- Kinetic vs. Thermodynamic Control : Vary temperature (0°C vs. reflux) to favor mono- vs. di-substitution .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis of the ester group.
- Decomposition Signs : Discoloration (yellow → brown) indicates bromine elimination; confirm purity via HPLC (C18 column, acetonitrile/H₂O mobile phase) .
Advanced: How to analyze reaction intermediates via in-situ techniques?
Methodological Answer:
- ReactIR : Monitor esterification in real-time by tracking C=O peak shifts (1680 → 1700 cm⁻¹).
- LC-MS : Identify transient intermediates (e.g., bromo-dienone adducts) with ESI+ mode.
- NMR Spectroscopy : Use in-situ flow probes for Suzuki coupling intermediates (e.g., Pd-aryl complexes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
